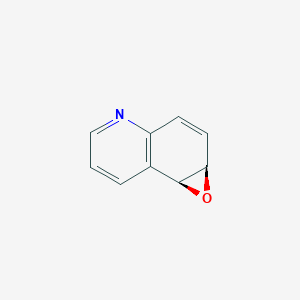

5,6-Epoxy-5,6-dihydroquinoline, (5S,6R)-

Description

Contextual Significance of Chiral Epoxides in Heterocyclic Chemistry

Chiral epoxides are three-membered cyclic ethers that serve as highly valuable building blocks in modern organic synthesis. Their importance is underscored by their role as versatile intermediates in the creation of a wide array of complex natural and non-natural compounds. atlasofscience.org The inherent ring strain of the epoxide ring makes these compounds susceptible to nucleophilic attack, allowing for regio- and stereoselective ring-opening reactions. nih.govresearchgate.net This reactivity is a cornerstone of their utility, enabling the controlled installation of two adjacent functional groups with specific stereochemistry. mdpi.com

Optically enriched epoxides are considered among the most useful heterocyclic compounds in organic synthesis, with numerous applications in the preparation of bioactive products and as key intermediates in medicinal chemistry. nih.gov The ability to synthesize specific enantiomers of a molecule is crucial, particularly in pharmacology, where different enantiomers can exhibit vastly different biological activities. atlasofscience.org The development of methods for asymmetric epoxidation, such as the Sharpless asymmetric epoxidation, was a landmark achievement in this field, providing reliable access to enantiomerically pure epoxy alcohols. atlasofscience.orgmdpi.com

In the context of heterocyclic chemistry, chiral epoxides are instrumental in constructing more complex fused or substituted ring systems. The ring-opening of an epoxide fused to a heterocyclic core can introduce new stereocenters and functional groups, paving the way for the synthesis of novel derivatives. For instance, the aminolysis of epoxides is a widely used method for producing optically enriched 1,2-amino alcohols, which are themselves important structural motifs in many drugs and ligands for metal catalysis. nih.gov

Overview of Dihydroquinoline Epoxide Chemistry and Research Trajectories

The dihydroquinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and natural products. chemrxiv.org Consequently, the development of novel synthetic strategies to construct and functionalize this ring system is a persistent focus of chemical research. chemrxiv.orgresearchgate.netorganic-chemistry.org The introduction of an epoxide ring onto the dihydroquinoline framework, as seen in (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline, represents a strategic approach to creating advanced intermediates for drug discovery and other applications. nih.govjscimedcentral.com

The chemistry of dihydroquinoline epoxides is primarily centered on the reactivity of the epoxide ring. Research in this area would logically pursue several key trajectories:

Stereoselective Synthesis: A primary research goal is the development of efficient and highly stereoselective methods for the epoxidation of the corresponding dihydroquinoline precursors. This would involve adapting existing asymmetric epoxidation techniques or devising new catalytic systems tailored to this specific heterocyclic olefin.

Nucleophilic Ring-Opening Reactions: A major avenue of investigation involves the reaction of dihydroquinoline epoxides with a diverse range of nucleophiles. This allows for the synthesis of a library of substituted quinoline (B57606) derivatives. For example, reaction with azide (B81097) nucleophiles, followed by reduction, would yield amino alcohols, while reactions with amines, thiols, and alcohols would introduce other important functionalities. mdpi.com The regioselectivity and stereoselectivity of these ring-opening reactions would be of fundamental interest.

Rearrangement Reactions: The epoxide moiety can undergo acid-catalyzed rearrangements to yield other valuable structures, such as ketones or allylic alcohols. nih.gov Exploring these transformations within the dihydroquinoline system could provide access to novel molecular skeletons.

Applications in Target-Oriented Synthesis: (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline and its derivatives are potential key intermediates in the total synthesis of complex natural products or as core structures for the development of new pharmaceutical agents. The quinoline core itself is a well-established pharmacophore, and the addition of chiral substituents derived from the epoxide opening could lead to compounds with enhanced or novel biological activities.

The research into compounds like (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline is driven by the synthetic versatility of the epoxide group combined with the proven biological relevance of the dihydroquinoline scaffold.

Structure

3D Structure

Properties

CAS No. |

135096-21-8 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(1aR,7bS)-1a,7b-dihydrooxireno[2,3-f]quinoline |

InChI |

InChI=1S/C9H7NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-5,8-9H/t8-,9+/m1/s1 |

InChI Key |

DUTMSHWTRSUNIF-BDAKNGLRSA-N |

SMILES |

C1=CC2=C(C=CC3C2O3)N=C1 |

Isomeric SMILES |

C1=CC2=C(C=C[C@@H]3[C@H]2O3)N=C1 |

Canonical SMILES |

C1=CC2=C(C=CC3C2O3)N=C1 |

Synonyms |

Oxireno[f]quinoline,1a,7b-dihydro-,(1aR)-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of 5s,6r 5,6 Epoxy 5,6 Dihydroquinoline

General Synthetic Routes to Dihydroquinoline Epoxides

The creation of dihydroquinoline epoxides, which are key metabolites of quinoline (B57606), can be achieved through several synthetic pathways. These routes typically begin with a quinoline precursor and involve reduction followed by oxidation.

The synthesis of racemic 5,6-epoxy-5,6-dihydroquinoline, also known as quinoline 5,6-oxide, has been successfully achieved via multi-step synthetic routes starting from the corresponding dihydroquinoline precursors. rsc.org A common general approach involves the initial reduction of the quinoline ring system to create the necessary dihydroquinoline intermediate. This intermediate, which possesses an isolated double bond in the benzene (B151609) ring portion, is then subjected to an epoxidation step to form the arene oxide.

These multi-step sequences can also be adapted to produce related metabolites. For instance, trans-5,6-dihydroquinoline-5,6-diol has been synthesized through similar multi-step pathways starting from dihydroquinolines. rsc.org This highlights the versatility of the dihydroquinoline intermediate in accessing various oxidized derivatives.

Direct oxidation of the quinoline aromatic system or its partially saturated derivatives serves as a primary strategy for generating dihydroquinoline epoxides. The choice of oxidant and substrate is critical for achieving the desired outcome.

A direct and effective method for synthesizing quinoline arene oxides involves the epoxidation of a dihydroquinoline precursor. rsc.org In this approach, a 5,6-dihydroquinoline (B3349889) is treated with an appropriate oxidizing agent to convert the 5,6-double bond into an epoxide ring. This method has been used to prepare racemic samples of 5,6-epoxy-5,6-dihydroquinoline. rsc.org The reaction is a standard alkene epoxidation applied to the specific context of the dihydroquinoline scaffold. Further oxidation of the resulting arene oxides can lead to diepoxides or N-oxides, depending on the reagents and conditions used. rsc.org For example, 5,6-epoxy-5,6-dihydroquinoline can be further oxidized to form 5,6-epoxy-5,6-dihydroquinoline 1-oxide. rsc.org

Quinoline presents multiple sites for oxidation, making regioselectivity a significant challenge. Both 5,6-epoxy-5,6-dihydroquinoline and 7,8-epoxy-7,8-dihydroquinoline are known arene oxide metabolites. rsc.org Synthetic strategies must therefore be able to differentiate between the 5,6- and 7,8-positions.

One approach to control regioselectivity is to start with a precursor where only the desired double bond is available for reaction, such as 5,6-dihydroquinoline for the synthesis of the 5,6-oxide. rsc.org Another strategy involves the direct oxidation of quinoline using catalytic systems designed to favor epoxidation of the aromatic ring. For instance, iron porphyrin catalysts have been used for the epoxidation of quinoline with H₂O₂, leading to products derived from epoxide ring-opening. mdpi.com While direct epoxidation of the fully aromatic system is complex, it represents an alternative route where catalyst design can influence the site of oxidation. mdpi.comresearchgate.net The development of methods for the regioselective functionalization of quinolines, often through C-H activation, is an active area of research that can provide precursors for targeted synthesis. mdpi.comnih.gov

Oxidative Approaches from Quinoline Precursors

Asymmetric Synthesis and Chiral Resolution for (5S,6R) Configuration

Producing the specific (5S,6R) enantiomer of 5,6-epoxy-5,6-dihydroquinoline requires methods that can introduce chirality in a controlled manner. This is predominantly achieved through enantioselective synthesis, where the desired stereoisomer is formed preferentially.

The direct oxidation of arenes to form enantiomerically enriched arene oxides is a significant goal in synthetic chemistry, mirroring the highly selective metabolic processes that occur in biological systems. nih.govresearchgate.net While direct chemical oxidation of quinoline typically yields a racemic mixture of the epoxide, chemoenzymatic methods have proven highly effective for producing enantiopure arene oxides. nih.gov

A powerful strategy for the asymmetric synthesis of quinoline arene oxides employs microbial arene oxidation. wikipedia.org This process utilizes dioxygenase enzymes, such as toluene (B28343) dioxygenase (TDO) from mutant strains of Pseudomonas putida, to catalyze the initial oxidation of the aromatic ring. nih.gov

The key steps in this chemoenzymatic approach are outlined below:

Enzymatic Dihydroxylation: Quinoline is exposed to a culture of Pseudomonas putida engineered to express toluene dioxygenase. The enzyme catalyzes the cis-dihydroxylation of the aromatic ring, producing an enantiopure cis-dihydrodiol. For the synthesis of the (5S,6R)-epoxide precursor, this step yields (+)-(5S,6R)-dihydroxy-5,6-dihydroquinoline. nih.gov

Protection of the Diol: The resulting chiral cis-dihydrodiol is often protected, for example, as an acetonide, to facilitate subsequent reactions.

Epoxidation Sequence: The protected dihydrodiol is then converted into the target epoxide through a series of chemical transformations that typically involve the formation of a bromohydrin or a related intermediate, followed by base-induced ring closure to form the epoxide. This sequence is designed to proceed with retention of the stereochemistry established during the initial enzymatic step. nih.gov

This chemoenzymatic pathway leverages the high enantioselectivity of the dioxygenase enzyme to set the absolute stereochemistry at the C5 and C6 positions early in the synthesis, which is then carried through to the final epoxide product. nih.gov

Table 1: Overview of Synthetic Approaches to 5,6-Epoxy-5,6-dihydroquinoline

| Methodology | Starting Material | Key Transformation | Stereochemical Outcome | Reference(s) |

|---|---|---|---|---|

| Multi-Step Synthesis | 5,6-Dihydroquinoline | Chemical Epoxidation | Racemic | rsc.org |

| Chemoenzymatic Synthesis | Quinoline | Enzymatic cis-dihydroxylation | Enantiopure (5S,6R) | nih.gov |

| Direct Catalytic Oxidation | Quinoline | Catalytic Epoxidation (e.g., Fe-Porphyrin) | Not specified; typically leads to ring-opened products | mdpi.com |

Enantioselective Synthesis Strategies

Principles of Sharpless Asymmetric Epoxidation in Related Systems

The Sharpless Asymmetric Epoxidation is a pivotal enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols. dalalinstitute.comresearchgate.net Developed by K. Barry Sharpless and Tsutomu Katsuki, this method is renowned for its high degree of stereocontrol, predictability, and broad applicability in synthesizing chiral building blocks for natural products. researchgate.netchemistnotes.com The reaction's success hinges on a catalytic system composed of titanium tetra(isopropoxide), an optically active dialkyl tartrate (most commonly diethyl tartrate or diisopropyl tartrate), and an oxidant, typically tert-butyl hydroperoxide (TBHP). dalalinstitute.comorganic-chemistry.orgchem-station.com

The core of the reaction's stereoselectivity lies in the formation of a chiral titanium-tartrate complex in situ. ontosight.ai This complex coordinates with both the allylic alcohol substrate and the TBHP oxidant. organic-chemistry.org The chiral environment established by the tartrate ligand dictates the facial selectivity of the oxygen transfer from the peroxide to the alkene's double bond. pearson.com A widely accepted empirical rule predicts the stereochemical outcome: when using (-)-diethyl tartrate (DET) or (-)-diisopropyl tartrate (DIPT), the epoxidation occurs from the "top" face of the allyl alcohol when it is drawn in a specific orientation. Conversely, using (+)-DET or (+)-DIPT delivers the oxygen atom from the "bottom" face. chemistnotes.com This predictability is a key feature of the reaction and holds true for a vast range of prochiral substrates. chem-station.com

The mechanism involves the displacement of isopropoxide ligands on the titanium center by the chiral tartrate, the allylic alcohol, and TBHP. dalalinstitute.com This assembly forms a ten-membered intermediate catalyst where the specific geometry directs the TBHP to oxidize one face of the olefin preferentially. chemistnotes.com The enantioselectivity of the Sharpless epoxidation is exceptionally high, often achieving enantiomeric excess (ee) values greater than 90-95%. chemistnotes.comontosight.ai While the classic Sharpless epoxidation is specific to allylic and homoallylic alcohols, its principles of using a chiral catalyst to create an asymmetric environment for an oxidation reaction have influenced the development of other asymmetric epoxidation methods for different classes of olefins. organic-chemistry.orgchem-station.com

| Reagent | Abbreviation | Role in Reaction |

|---|---|---|

| Titanium tetra(isopropoxide) | Ti(OiPr)₄ | Acts as the central metal catalyst, coordinating the other components. organic-chemistry.org |

| Diethyl Tartrate | DET | Serves as the chiral ligand that establishes the asymmetric environment, controlling the stereochemical outcome. dalalinstitute.com |

| tert-Butyl Hydroperoxide | TBHP | Functions as the oxygen source (oxidant) for the formation of the epoxide ring. organic-chemistry.org |

| Allylic Alcohol | N/A | The substrate that undergoes epoxidation. The hydroxyl group is essential for binding to the titanium catalyst. dalalinstitute.com |

Diastereoselective Control in Synthesis

Diastereoselective control is fundamental in the synthesis of complex molecules like quinoline derivatives, where multiple stereocenters are present. Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. This control can be achieved through various strategies, primarily categorized as substrate-controlled or reagent-controlled synthesis.

In the context of synthesizing substituted dihydroquinolines, diastereoselectivity is often influenced by the reaction mechanism and the steric or electronic properties of the reactants and catalysts. For instance, in annulation reactions to form the tetrahydroquinoline ring, the choice of catalyst and ligand can dictate the facial selectivity of a key bond-forming step, leading to high diastereomeric ratios (dr). chinesechemsoc.orgfrontiersin.org Iridium-catalyzed asymmetric allylic substitution reactions, for example, can achieve diastereoselectivities of up to >20:1 dr by carefully selecting the appropriate chiral ligand, which controls the nucleophile's attack on the allylic position. chinesechemsoc.org

Another powerful strategy involves directing group participation. Intramolecular forces, such as hydrogen bonding, can significantly influence the transition state geometry and, consequently, the stereochemical outcome. A notable example is the diastereoselective epoxidation of allylic diols, where the formation of an intramolecular hydrogen bond directs the epoxidizing agent to one face of the double bond, resulting in high anti-diastereoselection. organic-chemistry.org This approach demonstrates that subtle, non-covalent interactions can override steric hindrance effects to control diastereoselectivity. organic-chemistry.org Similarly, in radical addition/cyclization reactions to form dihydroquinolinones, high stereoselectivity can be achieved, yielding the desired trans-product. mdpi.com The steric hindrance of reagents can also be exploited; for example, using a bulkier reagent can favor the formation of one diastereomer over another due to less favorable steric interactions in the transition state leading to the minor product. mdpi.com

| Reaction Type | Key Control Element | Resulting Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Iridium-Catalyzed Intramolecular Allylic Dearomatization | Chiral Feringa-type ligand | Up to >20:1 | chinesechemsoc.org |

| [4 + 2] Annulation of para-Quinone Methides | Substrate structure and reaction conditions | >20:1 | frontiersin.org |

| Epoxidation of Allylic Diols | Intramolecular hydrogen bonding | High anti-diastereoselection | organic-chemistry.org |

| Silver-Catalyzed Radical Addition/Cyclization | Reaction mechanism and substrate structure | High stereoselectivity | mdpi.com |

Methods for Chiral Separation and Resolution of Enantiomers

When an asymmetric synthesis does not yield a single enantiomer, or when a racemic mixture is produced, a process known as chiral resolution is required to separate the enantiomers. wikipedia.orglibretexts.org Since enantiomers possess identical physical properties such as boiling point and solubility, standard separation techniques are ineffective. libretexts.org Two primary strategies are employed for the resolution of enantiomers: conversion to diastereomers and chiral chromatography. nih.gov

The most established method involves reacting the racemic mixture with an enantiomerically pure resolving agent. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can therefore be separated by conventional techniques like fractional crystallization or standard column chromatography. libretexts.org For example, a racemic amine can be reacted with a chiral acid like (+)-tartaric acid to form two different diastereomeric salts, which can then be separated. pharmaguideline.com Following separation, the resolving agent is chemically removed to yield the individual, pure enantiomers. wikipedia.org Several quinoline-based chiral derivatizing reagents have been specifically synthesized for this purpose, facilitating the separation of various classes of compounds. researchgate.netasianpubs.org

A more direct and often analytical method is chiral chromatography. nih.gov This technique utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or a chiral selector in Capillary Electrophoresis (CE). nih.govnih.gov The racemic mixture is passed through the chiral environment of the column or capillary. The two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes with different stabilities. This difference in interaction leads to different migration or retention times, allowing for their separation. nih.gov This method has been successfully applied to resolve the enantiomers of various chiral compounds, including epoxides of polycyclic aromatic hydrocarbons. nih.gov

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Conversion to Diastereomers | Reaction of enantiomers with a chiral resolving agent to form separable diastereomers. wikipedia.org | Applicable to large-scale separations; uses conventional techniques like crystallization. wikipedia.org | Requires stoichiometric amounts of a pure resolving agent; involves additional reaction and removal steps; can be laborious. wikipedia.org |

| Chiral Chromatography (e.g., HPLC, CE) | Differential interaction of enantiomers with a chiral stationary phase or chiral selector. nih.gov | Direct separation without chemical modification; can be used for both analytical and preparative scales; high efficiency. nih.gov | Requires specialized and often expensive chiral columns or selectors; finding a suitable CSP can involve extensive screening. |

Chemical Reactivity and Mechanistic Studies of 5s,6r 5,6 Epoxy 5,6 Dihydroquinoline

Ring-Opening Reactions and Transformation Products

The epoxide ring of (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline is the primary site of its chemical reactivity, readily undergoing ring-opening reactions under acidic, basic, and nucleophilic conditions. These reactions lead to the formation of a range of functionalized dihydroquinoline and quinoline (B57606) derivatives.

Acid-Catalyzed Hydrolysis and Dihydrodiol Formation

Under acidic conditions, the solvolysis of quinoline 5,6-oxide proceeds through protonation of the epoxide oxygen, which activates the ring for nucleophilic attack by water. A notable characteristic of this reaction is the formation of a significant yield of the trans-5,6-dihydrodiol. This is a distinguishing feature, as the formation of a dihydrodiol product under acidic conditions is not typical for many other benzo-ring arene oxides. nih.gov

The acid-catalyzed hydrolysis does not exclusively yield the dihydrodiol. The major reaction pathway leads to aromatization and the formation of phenolic products. The regioselectivity of this process results in a preponderance of 5-hydroxyquinoline (B119867) over 6-hydroxyquinoline. nih.gov The mechanism for dihydrodiol formation involves a backside attack by water on one of the protonated epoxide's carbon atoms, leading to inversion of configuration at that center. For a related compound, acid-catalyzed hydrolysis of an epoxide was found to proceed with inversion at C(5) and retention at C(6). nih.gov

Base-Catalyzed Epoxide Ring Opening

In the presence of a hydroxide (B78521) ion, quinoline 5,6-oxide also undergoes ring-opening to form trans-dihydrodiol products. nih.gov Unlike the acid-catalyzed mechanism, the base-catalyzed reaction involves the direct nucleophilic attack of the hydroxide ion on one of the epoxide carbons. This reaction proceeds via an SN2-like mechanism, resulting in a backside attack that leads to the inversion of stereochemistry at the site of attack, ultimately yielding the trans-diol. nih.gov

Nucleophilic Attack and Adduct Formation

The electrophilic nature of the epoxide ring's carbon atoms makes them susceptible to attack by a variety of nucleophiles beyond water or hydroxide. The reaction's regioselectivity is governed by steric and electronic factors. With strong nucleophiles, the reaction typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. youtube.com

Biologically significant nucleophiles, such as the thiol-containing tripeptide glutathione (B108866), can react with quinoline derivatives to form thioether adducts. For instance, a methoxy-quinoline compound was shown to react with glutathione and N-acetyl cysteine, displacing a methoxy (B1213986) group to form a quinoline thioether structure. nih.gov This type of reaction highlights the potential for quinoline epoxides to form adducts with cellular nucleophiles. The reaction of thiols with quinone systems, which are related to the potential oxidized metabolites of quinoline, is known to be complex and can involve radical mechanisms in addition to nucleophilic addition. nih.govnih.gov

Further Oxidation and Derivatization Reactions

Beyond ring-opening, (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline can undergo further oxidation reactions at the nitrogen atom of the quinoline ring or at the adjacent double bond, leading to the formation of N-oxides and diepoxides.

Formation of Quinoline N-Oxides

The nitrogen atom in the quinoline ring is nucleophilic and can be oxidized to form a quinoline N-oxide. Specifically, 5,6-Epoxy-5,6-dihydroquinoline can be oxidized to yield 5,6-epoxy-5,6-dihydroquinoline 1-oxide. researchgate.netrsc.org The formation of the N-oxide group significantly alters the electronic properties of the quinoline ring system, often activating it for further functionalization, particularly at the C2 and C8 positions. iipseries.orgnih.gov

Synthesis of Diepoxide Derivatives

Further epoxidation of 5,6-epoxy-5,6-dihydroquinoline can occur at the 7,8-double bond, leading to the formation of diepoxide derivatives. The oxidation of the parent arene oxide can yield trans-5,6,7,8-Diepoxy-5,6,7,8-tetrahydroquinoline. researchgate.netrsc.org If the N-oxide is formed first, subsequent epoxidation can lead to trans-5,6,7,8-diepoxy-5,6,7,8-tetrahydroquinoline 1-oxide. researchgate.net

The synthesis of cis-diepoxides has also been achieved through a stepwise process. This typically involves the conversion of an epoxide to a bromohydrin, followed by a second epoxidation and subsequent cyclization to form the second epoxide ring with a cis stereochemical relationship to the first. researchgate.netrsc.org

| Compound Name | Stereochemistry | Synthesis Method | Reference |

|---|---|---|---|

| 5,6,7,8-Diepoxy-5,6,7,8-tetrahydroquinoline | trans | Direct oxidation of quinoline 5,6-oxide | researchgate.netrsc.org |

| 5,6,7,8-Diepoxy-5,6,7,8-tetrahydroquinoline 1-oxide | trans | Oxidation of quinoline 5,6-oxide 1-oxide | researchgate.net |

| 5,6,7,8-Diepoxy-5,6,7,8-tetrahydroquinoline | cis | Stepwise synthesis via bromohydrin intermediate | researchgate.netrsc.org |

N-Methylation and Quaternization

The nitrogen atom in the quinoline ring system of 5,6-Epoxy-5,6-dihydroquinoline can undergo N-methylation, a process that leads to the formation of a quaternary ammonium (B1175870) salt. This reaction is a critical step in forming N-methylquinolinium arene oxide salts. rsc.org

Specifically, the reaction of 5,6-epoxy-5,6-dihydroquinoline with methyl trifluoromethanesulphonate results in the formation of the corresponding N-methylquinolinium arene oxide salt. rsc.org This transformation highlights the nucleophilic character of the nitrogen atom and its ability to participate in quaternization reactions. The resulting salt possesses a positively charged nitrogen, which can influence the subsequent reactivity and biological interactions of the molecule.

| Reactant | Reagent | Product |

| 5,6-Epoxy-5,6-dihydroquinoline | Methyl trifluoromethanesulphonate | N-methyl-5,6-epoxy-5,6-dihydroquinolinium trifluoromethanesulphonate |

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline is fundamental to predicting its chemical fate and biological activity. This section delves into the kinetic, thermodynamic, and stereoelectronic factors that govern its reactivity.

Kinetic and Thermodynamic Considerations

While specific kinetic and thermodynamic data for (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline are not extensively detailed in the provided search results, the principles of epoxide ring-opening reactions can be applied. The strain of the three-membered epoxide ring provides a thermodynamic driving force for reactions that lead to its opening. The kinetics of such reactions are influenced by the nature of the attacking nucleophile, the solvent, and the presence of catalysts. For instance, acid-catalyzed hydrolysis of similar epoxides proceeds with specific stereochemical outcomes, suggesting a well-defined, kinetically controlled pathway.

Investigation of Transition States and Intermediates

The reactions of epoxides typically proceed through transition states that involve significant charge separation, particularly in acid-catalyzed or nucleophilic ring-opening reactions. For (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline, the reaction pathway would involve the formation of an intermediate, such as a carbocation or a species with a partial positive charge on the carbon atoms of the epoxide ring, upon protonation or attack by a Lewis acid. The stability of these intermediates is crucial in determining the regioselectivity and stereoselectivity of the reaction. For example, in acid-catalyzed hydrolysis, the attack of water would occur at the carbon atom that can best stabilize the developing positive charge, leading to the formation of a diol.

Role of Stereoelectronics in Reactivity

Stereoelectronic effects play a pivotal role in the reactivity of (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline. The specific spatial arrangement of the epoxide ring in relation to the rest of the quinoline system dictates the trajectory of approaching nucleophiles and influences the stability of transition states. For instance, in nucleophilic ring-opening reactions, the attack generally occurs from the backside of the C-O bond being broken (an anti-periplanar arrangement), leading to an inversion of configuration at the site of attack. This is a classic example of stereoelectronic control. The conformation of the dihydroquinoline ring system will also influence the accessibility of the epoxide to reagents, thereby affecting reaction rates and product distributions.

Spectroscopic Characterization for Stereochemical Assignment and Conformational Analysis

Absolute Configuration Determination (e.g., using Circular Dichroism)

The determination of the absolute configuration of chiral molecules is a fundamental aspect of stereochemistry. hawaii.edu For (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline, Circular Dichroism (CD) spectroscopy is a powerful technique for assigning the (5S,6R) configuration. libretexts.org CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing a unique spectral signature that is highly sensitive to its absolute stereochemistry. nih.govwikipedia.org

The absolute configuration of related quinoline (B57606) cis-dihydrodiol metabolites has been successfully determined by comparing experimental CD spectra with those calculated using quantum chemical methods. nih.gov A similar approach can be applied to (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline. The process involves:

Recording the Experimental CD Spectrum: The CD spectrum of an enantiomerically pure sample of the epoxide is recorded.

Computational Modeling: The theoretical CD spectra for both the (5S,6R) and (5R,6S) enantiomers are calculated using time-dependent density functional theory (TD-DFT).

Comparison and Assignment: The experimental spectrum is then compared to the calculated spectra. A good correlation between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. hawaii.edunih.gov

The Cotton effects observed in the CD spectrum, which are the characteristic positive or negative peaks, are directly related to the spatial arrangement of the chromophores within the molecule. For quinoline derivatives, the electronic transitions of the aromatic ring system are the primary contributors to the CD spectrum. The specific orientation of the epoxide ring relative to the quinoline core in the (5S,6R) enantiomer will produce a distinct CD spectrum, allowing for its differentiation from its mirror image.

Table 1: Illustrative Circular Dichroism Data for a Chiral Dihydroquinoline Derivative

| Wavelength (nm) | Molar Ellipticity (deg cm²/dmol) |

| 220 | +15000 |

| 245 | -25000 |

| 275 | +8000 |

| 310 | -5000 |

Note: This table is illustrative and represents typical data for a related chiral quinoline derivative. The actual values for (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline would need to be determined experimentally.

Conformational Preferences and Dynamics of the Epoxide Ring

The dihydroquinoline portion of the molecule is not planar, and the epoxide ring introduces further conformational constraints. Arene oxides, such as 5,6-Epoxy-5,6-dihydroquinoline, can exist in equilibrium with their corresponding oxepine valence tautomers. wikipedia.org However, for many polycyclic arene oxides, the epoxide form is generally more stable.

Dynamic NMR spectroscopy can be a valuable tool for studying the conformational dynamics, such as ring flipping of the dihydropyridine (B1217469) ring, if the energy barrier is within the NMR timescale. psu.edu However, for many arene oxides, the barrier to inversion of the epoxide ring itself is very high. The conformational preferences are largely dictated by the interactions between the epoxide and the rest of the molecular framework. Computational modeling, using methods such as density functional theory (DFT), can provide valuable insights into the low-energy conformations of the molecule and the energy barriers between them.

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. uncw.eduresearchgate.net For a molecule with the complexity of (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline, one-dimensional ¹H and ¹³C NMR spectra provide initial information, but two-dimensional (2D) NMR techniques are essential for a complete and unambiguous assignment of the structure and stereochemistry. wikipedia.org

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum will show distinct signals for the protons on the epoxide ring (H-5 and H-6), the dihydroquinoline ring, and the aromatic portion of the molecule. The chemical shifts and coupling constants of the epoxide protons are particularly informative. The vicinal coupling constant (³JHH) between H-5 and H-6 can provide information about the dihedral angle between these two protons, which is related to the cis or trans configuration of the epoxide. For a cis-epoxide, a larger coupling constant is generally expected compared to a trans-epoxide.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for the Epoxide Protons of (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (Hz) |

| H-5 | 3.8 - 4.2 | d | J(H5,H6) = 3-5 |

| H-6 | 3.6 - 4.0 | d | J(H5,H6) = 3-5 |

Note: These are predicted values based on similar epoxide structures. Actual values would need to be determined from the experimental spectrum.

2D NMR Techniques for Structural Confirmation:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. For (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline, COSY would show a correlation between H-5 and H-6, confirming their connectivity through the epoxide ring. It would also reveal the coupling relationships between the other protons in the dihydroquinoline and aromatic rings. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across the entire molecule, including the linkage of the epoxide ring to the quinoline framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for determining the stereochemistry and conformational details. The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space, typically less than 5 Å apart, regardless of whether they are directly bonded. libretexts.orgwikipedia.org For (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline, NOESY can be used to:

Confirm the cis relationship of the epoxide ring to the dihydroquinoline ring by observing NOEs between the epoxide protons (H-5 and H-6) and adjacent protons on the dihydroquinoline ring.

By combining these advanced NMR techniques, a detailed and accurate three-dimensional model of (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline in solution can be constructed, providing a solid foundation for understanding its chemical and biological properties.

Computational Chemistry and Theoretical Studies of 5s,6r 5,6 Epoxy 5,6 Dihydroquinoline

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

No specific peer-reviewed studies detailing DFT calculations for the reaction mechanisms of (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline were found in the available literature.

There are no published data on the energy profiles or activation barriers for reactions involving (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline.

Specific predictions of reactivity and selectivity for (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline based on DFT calculations have not been reported.

Noncovalent Interaction Analysis in Stereocontrol

A search of the literature did not yield any studies on the analysis of noncovalent interactions to explain stereocontrol in reactions of (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline.

Molecular Dynamics Simulations (if applicable for conformational studies)

No molecular dynamics simulations for conformational studies of (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline have been published.

Molecular Interactions and Biological Implications of 5s,6r 5,6 Epoxy 5,6 Dihydroquinoline Mechanistic Focus

Interactions with Biological Macromolecules

The electrophilic nature of the epoxide ring in (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline governs its reactivity towards nucleophilic sites on biological macromolecules. These interactions are pivotal in understanding its biological effects.

Enzyme-Substrate Interactions (e.g., Microsomal Epoxide Hydrolase)

(5S,6R)-5,6-Epoxy-5,6-dihydroquinoline is a substrate for microsomal epoxide hydrolase (mEH). This enzyme plays a crucial role in the detoxification of various xenobiotic epoxides by catalyzing their hydrolysis to the corresponding trans-dihydrodiols. In the case of quinoline (B57606), its metabolism in rat liver homogenates leads to the formation of 5,6-dihydroxy-5,6-dihydroquinoline as a major metabolite, which strongly indicates the enzymatic action of epoxide hydrolase on the precursor, quinoline-5,6-oxide. nih.gov

The interaction between the epoxide and mEH is a classic enzyme-substrate relationship. The epoxide enters the active site of mEH, where it is positioned for nucleophilic attack by a water molecule, activated by the enzyme's catalytic triad. This enzymatic hydration results in the opening of the strained epoxide ring and the formation of the less reactive dihydrodiol.

Postulated Mechanisms of Action Involving Macromolecular Binding

The tumorigenicity of quinoline is hypothesized to be linked to the formation of its 5,6-epoxide. nih.gov This suggests that the mechanism of action involves the covalent binding of this reactive epoxide to critical cellular macromolecules, such as proteins and nucleic acids. The electrophilic epoxide ring can react with nucleophilic functional groups present in these macromolecules, including sulfhydryl groups of cysteine residues, amino groups of lysine (B10760008) residues, and the nitrogen and oxygen atoms of DNA bases. This binding can alter the structure and function of these macromolecules, leading to cellular damage and potentially initiating the carcinogenic process.

Formation of DNA Adducts: Mechanistic Pathways

While direct studies on DNA adduct formation by (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline are not extensively detailed in the provided search results, the mechanistic pathways can be postulated based on the known reactivity of similar carcinogenic epoxides. The formation of DNA adducts is a critical event in chemical carcinogenesis.

The proposed mechanism involves the nucleophilic attack by the exocyclic amino groups of guanine (B1146940) and adenine (B156593) bases in DNA on one of the carbon atoms of the epoxide ring of (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline. This results in the opening of the epoxide ring and the formation of a covalent bond between the quinoline moiety and the DNA base. This adduction can lead to mutations during DNA replication if not repaired, ultimately contributing to the initiation of cancer.

Enzymatic Biotransformations and Metabolic Fate (excluding in vivo human data)

The metabolic fate of (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline is primarily determined by enzymatic biotransformations. The key transformation is its hydrolysis by microsomal epoxide hydrolase to trans-5,6-dihydroxy-5,6-dihydroquinoline, a detoxification pathway. nih.gov

| Precursor/Metabolite | Enzyme/Process | Resulting Compound/Effect |

| Quinoline | Cytochrome P450 | (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline |

| (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline | Microsomal Epoxide Hydrolase | trans-5,6-dihydroxy-5,6-dihydroquinoline |

| (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline | Nucleophilic attack by DNA | DNA adducts |

| Quinoline | Unknown | 2-hydroxyquinoline |

| Quinoline | Unknown | 3-hydroxyquinoline |

| Quinoline | Unknown | Quinoline-N-oxide |

Emerging Research Frontiers and Synthetic Applications of Chiral Dihydroquinoline Epoxides

Catalytic Strategies for Enantioselective Epoxide Formation

The enantioselective epoxidation of the quinoline (B57606) core to produce (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline is a challenging yet crucial transformation in organic synthesis. Various catalytic systems have been explored to achieve high enantioselectivity and yield. These strategies often involve the use of chiral catalysts that can effectively control the facial selectivity of the oxidant's approach to the double bond of the dihydroquinoline precursor.

One promising approach involves the use of chiral metal-salen complexes , such as those involving manganese or chromium. These catalysts are well-known for their effectiveness in the asymmetric epoxidation of a wide range of olefins. The mechanism is believed to involve the formation of a high-valent metal-oxo species that acts as the active oxidant. The chiral salen ligand creates a chiral environment around the metal center, directing the epoxidation to one face of the substrate.

Organocatalysis has also emerged as a powerful tool for asymmetric epoxidation. Chiral ketones, such as those derived from fructose (B13574) (Shi catalysts), can generate chiral dioxiranes in situ, which then act as the epoxidizing agents. The stereochemical outcome is dictated by the transition state geometry, which is influenced by the steric and electronic properties of both the catalyst and the substrate. Furthermore, the use of chiral iminium salts generated from secondary amines and an aldehyde can catalyze epoxidation reactions with high enantioselectivity. dicp.ac.cn

Another innovative strategy employs polyamino acids as chiral catalysts in a triphasic system. This method has shown high optical yields for the epoxidation of electron-poor olefins and presents a potentially green and efficient route for the synthesis of chiral epoxides. psu.edu The helical structure of the polyamino acid is thought to play a key role in inducing asymmetry.

Recent research has also explored the use of novel bis-8-aryl-isoquinoline bis-alkylamine iron catalysts . These complexes have demonstrated high enantioselectivity in the epoxidation of conjugated alkenes, offering another potential avenue for the synthesis of chiral dihydroquinoline epoxides. nih.gov The synthetic route to these catalysts allows for fine-tuning of their steric and electronic properties to optimize selectivity for specific substrates. nih.gov

A summary of potential catalytic strategies is presented in the table below.

| Catalytic System | Catalyst Type | General Features | Potential for Dihydroquinoline Epoxidation |

| Metal-Salen Complexes | Chiral Lewis Acid | High efficiency for various olefins, well-defined mechanism. | Potentially effective, requires optimization for N-heterocyclic substrates. |

| Shi-type Catalysts | Organocatalyst (Ketone) | Metal-free, environmentally benign, good for electron-deficient olefins. | May require N-protection of the quinoline to modulate electronics. |

| Chiral Iminium Salts | Organocatalyst | Mild reaction conditions, high enantioselectivities reported. dicp.ac.cn | A promising metal-free alternative. |

| Polyamino Acids | Biopolymer Catalyst | High optical yields in triphasic systems, green chemistry approach. psu.edu | Offers a novel and sustainable route. |

| Iron Complexes | Transition Metal Catalyst | Tunable ligands, effective for conjugated systems. nih.gov | A newer class of catalysts with high potential. |

Application in the Synthesis of Complex Natural Products and Bioactive Molecules

Chiral epoxides are invaluable intermediates in the synthesis of a plethora of natural products and bioactive molecules due to their versatile reactivity. researchgate.netencyclopedia.pub The (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline moiety serves as a key building block for the synthesis of various alkaloids and other nitrogen-containing compounds of pharmaceutical interest.

A significant application of this chiral epoxide is in the asymmetric synthesis of the potent analgesic alkaloid, (-)-epibatidine . The synthesis of epibatidine (B1211577) often involves a nucleophilic ring-opening of a suitably activated epoxide, which sets the crucial stereocenters of the final product. While various synthetic routes to epibatidine have been developed, those proceeding through a chiral epoxide intermediate offer a high degree of stereocontrol.

The general synthetic strategy involves the regioselective and stereospecific opening of the epoxide ring by a nitrogen nucleophile. This step is often followed by a series of transformations, including cyclization and functional group manipulations, to construct the characteristic 7-azabicyclo[2.2.1]heptane core of epibatidine. The (5S,6R) stereochemistry of the starting epoxide directly translates to the desired stereochemistry in the final natural product.

The tetrahydroquinoline core, which can be accessed from dihydroquinoline precursors, is a prevalent motif in numerous bioactive metabolites and pharmacologically significant compounds. researchgate.net The enantioselective synthesis of these molecules often relies on the availability of chiral starting materials like (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline.

| Natural Product/Bioactive Scaffold | Synthetic Utility of the Epoxide | Key Transformation |

| (-)-Epibatidine | Precursor to the 7-azabicyclo[2.2.1]heptane core | Nucleophilic ring-opening and subsequent cyclization |

| Tetrahydroquinoline Alkaloids | Chiral building block for the tetrahydroquinoline core researchgate.net | Stereospecific functionalization via epoxide opening |

| Other Nitrogen-Containing Heterocycles | Versatile intermediate for introducing stereocenters | Regio- and stereoselective ring-opening reactions |

Design of Analogs for Mechanistic Probes

The design and synthesis of analogs of (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline can provide valuable tools for probing reaction mechanisms and understanding biological processes. By systematically modifying the structure of the epoxide, researchers can investigate the influence of steric and electronic factors on its reactivity and interactions with biological targets.

For instance, introducing electron-donating or electron-withdrawing groups onto the aromatic ring of the quinoline moiety can modulate the electrophilicity of the epoxide carbons. This allows for a detailed study of the electronic effects on the regioselectivity of the epoxide ring-opening reaction. Such studies are crucial for optimizing synthetic routes and for designing more efficient catalysts.

Furthermore, analogs can be synthesized with reporter groups, such as fluorescent tags or photoaffinity labels, to study the interactions of these molecules with enzymes or receptors. This approach is particularly useful in medicinal chemistry for identifying the binding sites and understanding the mode of action of potential drug candidates.

While specific examples of (5S,6R)-5,6-Epoxy-5,6-dihydroquinoline analogs designed as mechanistic probes are not extensively documented in the literature, the principles of analog design are well-established. The functionalization of the epoxide or the quinoline ring system can be achieved through various synthetic methodologies, opening up possibilities for creating a diverse library of probes. Computational studies on epoxide hydrolase-catalyzed ring-opening reactions can also provide insights into the design of effective probes. tesisenred.net

| Analog Design Strategy | Purpose | Information Gained |

| Substitution on the Aromatic Ring | Investigate electronic effects | Understanding reaction mechanisms and catalyst performance. |

| Introduction of Sterically Bulky Groups | Probe steric hindrance | Elucidating the role of sterics in reaction selectivity. |

| Attachment of Reporter Groups | Study biological interactions | Identifying binding sites and modes of action. |

| Isotopic Labeling | Trace reaction pathways | Confirming reaction mechanisms and intermediates. |

Q & A

Q. What are the established synthetic pathways for 5,6-Epoxy-5,6-dihydroquinoline derivatives, and how are their stereochemical configurations validated?

Methodological Answer: The synthesis of (5S,6R)-configured derivatives often involves stereospecific epoxidation of quinoline precursors. For example, platinum(II) complexes with 5,6-epoxy-1,10-phenanthroline ligands are synthesized via reactions between dimethylmalonic acid derivatives and platinum precursors under controlled pH and temperature . Stereochemical validation employs single-crystal X-ray diffraction to confirm square-planar geometry and epoxy group orientation, complemented by elemental analysis and spectroscopic techniques (e.g., NMR, IR) to verify purity and structural integrity .

Q. How can researchers detect and quantify 5,6-Epoxy-5,6-dihydroquinoline in complex biological matrices?

Methodological Answer: Electrochemical genosensors modified with 5,6-epoxy-5,6-dihydroquinoline derivatives are effective for trace detection. For instance, gold electrodes functionalized with aminoethanethiol and epoxy-phenanthroline via "click" chemistry enable Fe(III)-ssDNA probe immobilization. Target RNA interactions are quantified using Osteryoung Square Wave Voltammetry (OSWV), with detection limits as low as 1 pM . For plant extracts, GC-MS with derivatization (e.g., silylation) is used to identify and quantify epoxy-carotenoid derivatives like retinoic acid-5,6-epoxide, leveraging retention indices and fragmentation patterns .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in the reported biological activities of 5,6-Epoxy-5,6-dihydroquinoline derivatives (e.g., anticancer vs. anti-hyperglycemic effects)?

Methodological Answer: Context-dependent activity can be addressed through:

- Dose-response studies : Compare IC₅₀ values across cell lines (e.g., cancer vs. pancreatic β-cells).

- Mechanistic profiling : Use transcriptomics to identify pathway-specific effects (e.g., apoptosis in cancer cells vs. glucose transporter modulation in β-cells).

- In vivo models : Evaluate tumor regression and blood glucose levels in parallel using syngeneic mouse models . Contradictions may arise from differences in cellular uptake, metabolic stability, or epigenetic regulation of target genes.

Q. How does the immunomodulatory activity of 5,6-Epoxy-5,6-dihydroquinoline platinum(II) complexes compare to traditional platinum chemotherapeutics?

Methodological Answer: Immune profiling involves co-culturing murine macrophages and splenocytes with the complex and mitogens (e.g., LPS/ConA). Cytokine levels (IL-6, TNF-α) are measured via ELISA, while flow cytometry assesses immune cell surface markers (e.g., CD80/86 for macrophage polarization). The novel platinum(II) complex reduces pro-inflammatory cytokines by 40% compared to cisplatin, indicating lower systemic toxicity while maintaining antitumor efficacy in 4T1 breast cancer models . Statistical validation uses ANOVA with post-hoc Tukey tests (p<0.05) .

Q. What methodologies ensure enantiomeric purity in the synthesis of 5,6-Epoxy-5,6-dihydroquinoline derivatives for chiral drug development?

Methodological Answer: Enantioselective synthesis employs lipase-mediated kinetic resolution. For example, Candida antarctica lipase B catalyzes the transesterification of racemic epoxy-ionone precursors, yielding (5S,6R)-epoxide with >98% enantiomeric excess (ee). Chiral HPLC (Chiralpak AD-H column) and circular dichroism (CD) spectroscopy validate purity .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the stability of 5,6-Epoxy-5,6-dihydroquinoline derivatives under physiological conditions?

Methodological Answer: Discrepancies in stability studies often stem from:

- pH variability : Epoxide ring opening accelerates in acidic environments (e.g., tumor microenvironments vs. neutral buffers).

- Redox conditions : Ascorbate or glutathione in cell media may reduce Fe(III)-epoxy complexes, altering electrochemical signals .

- Analytical techniques : Compare stability via LC-MS (quantifies degradation products) vs. UV-Vis (monitors absorbance shifts). Controlled studies under simulated physiological conditions (37°C, 5% CO₂) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.